3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid
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Overview
Description
3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid: is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . It is a white solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid typically involves the reaction of indazole derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-6-carboxylic acid
- 3-tert-Butoxycarbonylmethyl-1H-indazole-3-carboxylic acid
Comparison: 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is unique due to the presence of the tert-butoxycarbonylmethyl group at the 3-position and the carboxylic acid group at the 6-position of the indazole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other indazole derivatives .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)7-11-9-5-4-8(13(18)19)6-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJNLGIPOQLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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